N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide
Description
N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a nitrophenyl group, and a cyclopropylsulfamoyl moiety
Properties
Molecular Formula |
C15H15N3O6S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O6S/c1-9-12(16-15(19)14-3-2-6-24-14)7-11(8-13(9)18(20)21)25(22,23)17-10-4-5-10/h2-3,6-8,10,17H,4-5H2,1H3,(H,16,19) |
InChI Key |
QROATPIVXIMXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2CC2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Cyclopropylsulfamoyl Moiety: This step involves the reaction of a cyclopropylamine derivative with a sulfonyl chloride to form the cyclopropylsulfamoyl group.
Coupling Reactions: The final step involves coupling the furan ring with the nitrophenyl and cyclopropylsulfamoyl groups under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide
- 2-Hydroxy-N′-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- 4-Chloro-4′-hydroxybenzophenone
Uniqueness
N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
